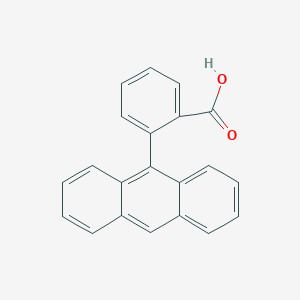
4-acetyl-3-amino-5-methylidenefuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-3-amino-5-methylidenefuran-2(5H)-one is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-amino-5-methylidenefuran-2(5H)-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the furan ring: Starting from a suitable precursor, such as a 1,4-dicarbonyl compound, the furan ring can be formed through cyclization reactions.
Introduction of functional groups: The acetyl, amino, and methylidene groups can be introduced through various organic reactions, such as acetylation, amination, and alkylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of catalysts, high-yield reactions, and efficient purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-3-amino-5-methylidenefuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into different forms.
Substitution: The amino and acetyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 4-acetyl-3-amino-5-methylidenefuran-2(5H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Furan-2(5H)-one: A simpler analog without the additional functional groups.
3-amino-2(5H)-furanone: Similar structure but lacks the acetyl and methylidene groups.
4-acetylfuran: Contains the acetyl group but lacks the amino and methylidene groups.
Properties
CAS No. |
92220-25-2 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-acetyl-3-amino-5-methylidenefuran-2-one |
InChI |
InChI=1S/C7H7NO3/c1-3(9)5-4(2)11-7(10)6(5)8/h2,8H2,1H3 |
InChI Key |
QTOMAGIHKSWYFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)OC1=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


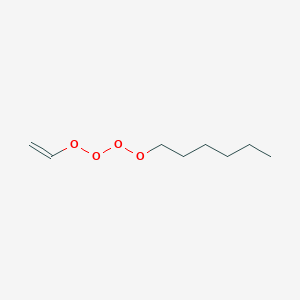
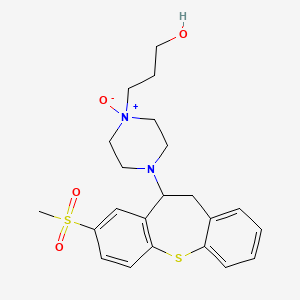
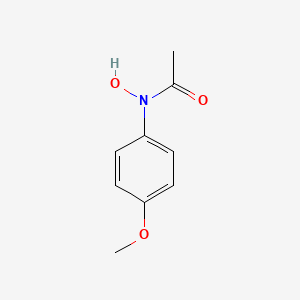
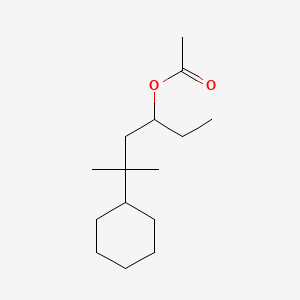
![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
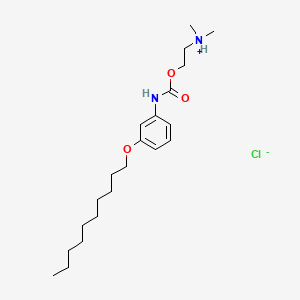
![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)

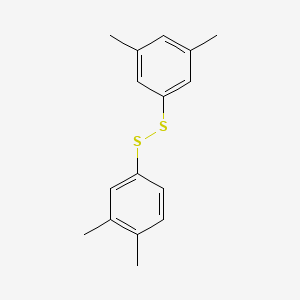
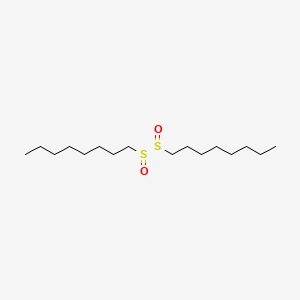

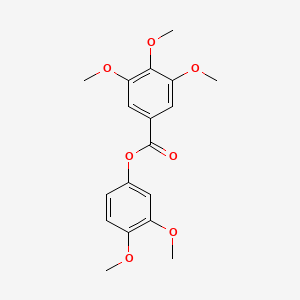
![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)
